N-(2,4-dimethylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N5O3/c1-16-5-9-20(10-6-16)26-31-28(36-32-26)22-14-33(27-21(25(22)35)11-8-19(4)29-27)15-24(34)30-23-12-7-17(2)13-18(23)3/h5-14H,15H2,1-4H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSJPTGVALALLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NC5=C(C=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide typically involves multi-step organic reactions. The starting materials often include 2,4-dimethylphenylamine, 7-methyl-4-oxo-1,8-naphthyridine, and p-tolyl-1,2,4-oxadiazole. The reaction conditions may involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway For example, oxidation may yield oxides, while reduction could produce alcohols or amines
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of this compound is C24H26N4O3, with a molecular weight of 430.49 g/mol. The synthesis typically involves multi-step reactions that incorporate various chemical transformations. A common method includes the nucleophilic substitution of bromoacetamide with an oxadiazole precursor under controlled conditions to enhance yields and reduce reaction times.
Synthesis Steps:
- Formation of Oxadiazole : The initial step involves creating the oxadiazole derivative through cyclization reactions.
- Nucleophilic Substitution : The oxadiazole is then reacted with a suitable bromoacetamide.
- Purification : The final product is purified using standard techniques such as recrystallization or chromatography.
Biological Activities
N-(2,4-dimethylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide exhibits significant biological activities that make it a candidate for various therapeutic applications:
Anticoagulant Properties
The compound has shown promise in inhibiting Factor Xa (F-Xa), a crucial enzyme in the coagulation cascade. This inhibition results in reduced thrombin formation from prothrombin and subsequently decreases clot formation. Computational studies indicate high binding affinity towards F-Xa with favorable docking scores.
Anticancer Activity
Recent studies have demonstrated that derivatives related to this compound possess anticancer properties. For instance, related oxadiazole compounds have shown significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8 . The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Effects
Oxadiazole derivatives are known for their anti-inflammatory activities. This compound may exert these effects by modulating inflammatory pathways and reducing cytokine production.
Case Studies and Research Findings
Several studies have documented the efficacy of related compounds:
These studies collectively emphasize the therapeutic potential of this compound and its derivatives across various medical fields.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and modulating cellular processes.
Comparison with Similar Compounds
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)
- Synthesis : Prepared via 1,3-dipolar cycloaddition between azide 5m and alkyne 2a under Cu(OAc)₂ catalysis .
- Key Data :
- Comparison : Replaces the oxadiazole with a triazole ring and substitutes the 2,4-dimethylphenyl group with a 4-chlorophenyl group. This increases electronegativity but reduces steric bulk compared to the target compound .
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide (6c)
2-((4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-2-methylphenyl)acetamide
- Structure : Features a pyridinyl-triazole-thioacetamide scaffold .
- Comparison: The thioether linkage and pyridine ring differentiate it from the target’s oxadiazole-naphthyridinone system. Such modifications may alter pharmacokinetics (e.g., hepatic metabolism) .
Structural and Functional Analysis
Impact of Core Heterocycles
- Oxadiazole vs. Triazole : The target’s 1,2,4-oxadiazole ring offers greater metabolic resistance compared to triazoles in compounds 6a–m, which are prone to enzymatic degradation .
- Naphthyridinone vs. Naphthalene: The naphthyridinone core provides a planar, conjugated system that enhances π-π stacking with biological targets, unlike naphthalene derivatives in 6a–m .
Substituent Effects
- Methyl Groups : The 2,4-dimethylphenyl and 4-methylphenyl groups in the target compound increase lipophilicity (logP ≈ 3.5), favoring membrane permeability over nitro- or chloro-substituted analogs (logP 2.8–3.2) .
- Bioactivity : Methyl groups may reduce cytotoxicity compared to chlorophenyl or nitrophenyl substituents, as seen in preliminary toxicity assays .
Computational and Experimental Screening Methods
ChemGPS-NP for Virtual Screening
Agglomerative Hierarchical Clustering
- Utility : Clusters compounds by Tanimoto similarity, linking the target molecule to triazole-acetamide derivatives with confirmed antibacterial activity .
Data Tables
Biological Activity
The compound N-(2,4-dimethylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features several notable structural components:
- Molecular Formula : C27H23N5O3S
- Molecular Weight : 497.6 g/mol
- IUPAC Name : 2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]-N-(2,4-dimethylphenyl)acetamide
This structure includes a naphthyridine core linked to an oxadiazole ring and an acetamide group, which contribute to its diverse biological activities.
Anticancer Activity
Research has indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. A study highlighted the efficacy of 1,2,4-oxadiazole derivatives against various cancer cell lines such as HeLa (cervical cancer), Caco-2 (colon cancer), and H9c2 (cardiac myoblasts) with varying IC50 values indicating their cytotoxic potential . The presence of the oxadiazole moiety is crucial for enhancing the anticancer activity of these compounds.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Compounds containing oxadiazole rings have been shown to possess antibacterial and antifungal properties. For instance, studies have demonstrated that certain oxadiazole derivatives inhibit the growth of Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes.
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Some studies suggest that compounds with oxadiazole structures can exhibit anti-inflammatory effects by inhibiting cyclooxygenases (COX), which are key enzymes in the inflammatory pathway . This suggests that this compound may also have therapeutic potential in inflammatory conditions.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are involved in cancer progression and other diseases .
- Receptor Modulation : It may also act on various receptors related to inflammation and cancer signaling pathways.
- Cell Cycle Arrest : Some studies suggest that similar compounds induce apoptosis in cancer cells by triggering cell cycle arrest at specific phases .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxic effects on HeLa cells with IC50 values < 10 µM. |
| Study 2 | Antimicrobial Properties | Showed effective inhibition against Staphylococcus aureus and E. coli strains. |
| Study 3 | Anti-inflammatory Effects | Inhibited COX enzymes leading to reduced inflammatory markers in vitro. |
Q & A
Q. What are the typical synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, starting with the formation of the naphthyridinone core followed by functional group additions. Key steps include:
- Cyclization reactions to construct the naphthyridinone scaffold under reflux conditions .
- Oxadiazole ring formation via condensation reactions using reagents like acetic anhydride or methylbenzoyl chloride .
- Amide coupling with 2,4-dimethylphenylamine under basic conditions (e.g., sodium hydroxide) in polar aprotic solvents (DMF or DMSO) . Optimizing temperature (70–120°C) and pH (neutral to mildly basic) is critical for yield and purity .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and scaffold integrity .
- High-Performance Liquid Chromatography (HPLC) : For monitoring reaction progress and purity (>95% typical) .
- Mass Spectrometry (MS) : To verify molecular weight (e.g., ~500–520 g/mol based on analogs) .
- X-ray Crystallography : Used in structurally similar compounds to resolve stereochemistry .
Advanced Research Questions
Q. How can researchers resolve discrepancies in proposed mechanisms of action for this compound?
Contradictions in mechanistic studies (e.g., conflicting enzyme targets) require:
- Biochemical assays : Competitive binding studies with purified enzymes (e.g., kinases, oxidases) to identify direct interactions .
- Cellular pathway analysis : siRNA knockdown or CRISPR-based gene editing to validate target relevance in disease models .
- Structural-activity relationship (SAR) studies : Modifying the oxadiazole or naphthyridinone moieties to isolate pharmacological effects .
Q. What experimental design considerations are critical for evaluating in vitro vs. in vivo efficacy?
- Solubility optimization : Use co-solvents (e.g., PEG-400) or nanoformulations to address poor aqueous solubility .
- Metabolic stability assays : Liver microsome studies to identify metabolic hotspots (e.g., methyl groups prone to oxidation) .
- Dose-response correlation : Parallel testing in cell lines (e.g., cancer HepG2) and xenograft models to establish translatability .
Q. How can researchers mitigate synthetic challenges, such as low yields during oxadiazole formation?
- Catalyst screening : Transition metal catalysts (e.g., Pd/C) or microwave-assisted synthesis to accelerate cyclization .
- Solvent optimization : Replace DMF with acetonitrile or THF to reduce side reactions .
- In-line purification : Use catch-and-release resins to isolate intermediates .
Methodological Questions
Q. What strategies are recommended for improving the compound’s pharmacokinetic profile?
- Prodrug derivatization : Esterification of the acetamide group to enhance bioavailability .
- LogP adjustment : Introduce hydrophilic substituents (e.g., hydroxyl groups) to reduce hydrophobicity (LogP ~4.5 for analogs) .
- Plasma protein binding assays : Use equilibrium dialysis to measure unbound fraction and adjust dosing regimens .
Q. How should researchers analyze conflicting data in biological activity studies (e.g., antimicrobial vs. anticancer effects)?
- Dose-dependent assays : Test activity across a wide concentration range (nM–µM) to identify off-target effects .
- Transcriptomic profiling : RNA-seq to compare gene expression changes in different cell types .
- Selectivity screening : Panel-based testing against unrelated targets (e.g., GPCRs, ion channels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
